Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate
Overview
Description
“Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” is an organic compound with the molecular formula C9H7NO3S . It is also known as "2-Mercaptobenzooxazole-6-carboxylic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” is represented by the formula C9H7NO3S . The InChI key for this compound is FMCZQIFKXIGAFL-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” are not provided in the search results .Physical And Chemical Properties Analysis
“Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 209.23 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antiproliferative Activity in Cancer Research
Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate demonstrates significant potential in cancer research. For instance, a study by Kuzu et al. (2022) focused on synthesizing derivatives of 2-aryl and -heteroaryl benzoxazole, including compounds related to Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. These compounds showed promising antitumor activity in various cancer cells. Notably, some derivatives, such as BK89, were found to induce apoptotic cell death more effectively than fluorouracil, a common chemotherapy drug. Additionally, derivatives like BK89 and BK82 showed potential as cell-cycle blockers, arresting cancer cells in the G0/G1 phase (Kuzu et al., 2022).
Chelating Agents in Flotation Processes
In the field of materials science, particularly in flotation processes, Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate and its derivatives have shown efficiency as chelating agents. A density functional theory study by Yekeler & Yekeler (2006) revealed the impact of different substituents on the molecule's chelating efficiency. The introduction of a methyl group, in particular, enhanced its effectiveness by increasing the atomic charges on the nitrogen and sulfur atoms. These theoretical findings align well with experimental data, highlighting the molecule's potential in industrial applications (Yekeler & Yekeler, 2006).
Synthesis of Novel Heterocycles
Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a crucial building block in the synthesis of novel heterocycles, which are significant in various chemical syntheses and potential pharmaceutical applications. For example, El-Sherief et al. (2011) demonstrated the use of related mercapto compounds in synthesizing novel amino thiazolo triazoles, showcasing the versatility and importance of this chemical in synthetic chemistry (El-Sherief et al., 2011).
Safety And Hazards
“Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-6-7(4-5)13-9(14)10-6/h2-4H,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZQIFKXIGAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672151 | |
Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate | |
CAS RN |
72752-81-9 | |
Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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